molecular formula C9H13NO2 B1457672 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1514322-08-7

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1457672
M. Wt: 167.2 g/mol
InChI Key: ZDPWRSPHMABPFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from available starting materials, including the specific reactions involved .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms involved .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Chemistry

    • Application : Synthesis of Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents .
    • Method : A series of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases has been prepared starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. The coupling of acid chloride with L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride gave the corresponding 2,6-bis-carboxamide pyridine methyl esters .
    • Results : The newly synthesized compounds were screened for their bactericidal and fungicidal activities. Many of the obtained compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs .
  • Scientific Field: Physical Chemistry

    • Application : Study of the physical and chemical properties of 2-Propanol, 2-methyl- .
    • Method : Various methods such as gas phase thermochemistry data, condensed phase thermochemistry data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, ion clustering data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are used .
    • Results : The study provides data on phase change, thermodynamics, kinetics, and other physical and chemical properties .
  • Scientific Field: Medicinal Chemistry

    • Application : Study of the antioxidant potential of substituted benzoic acid and cinnamic acid thymol moieties .
    • Method : The antioxidant potential of 2-[5-methyl-2-propan-2-yl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate was studied .
    • Results : It was observed that the compound has a higher antioxidant potential (IC 50 = 11.30 μM) in comparison to standard ascorbic acid (IC 50 = 24.20 μM) .
  • Scientific Field: Organic Chemistry
    • Application : Synthesis of 2,6-Pyridinedicarbonyl Dichloride .
    • Method : A series of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases has been prepared starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester .
    • Results : The newly synthesized compounds were screened for their bactericidal and fungicidal activities. Many of the obtained compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : Synthesis of Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents .
    • Method : A series of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases has been prepared starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester .
    • Results : The newly synthesized compounds were screened for their bactericidal and fungicidal activities. Many of the obtained compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid .
  • Scientific Field: Physical Chemistry

    • Application : Study of the physical and chemical properties of 2-Propanol, 2-methyl- .
    • Method : Various methods such as gas phase thermochemistry data, condensed phase thermochemistry data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, ion clustering data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are used .
    • Results : The study provides data on phase change, thermodynamics, kinetics, and other physical and chemical properties .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methyl-1-propan-2-ylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(7(10)3)9(11)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPWRSPHMABPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

CAS RN

1514322-08-7
Record name 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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